(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[322]nonane-3-sulfonamide is a complex organic compound with a unique structure that includes a diazabicyclo nonane core, a pyrrole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazabicyclo nonane core, the introduction of the pyrrole ring, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and automated synthesis processes to ensure scalability and consistency. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency and reduce the environmental impact of the production.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in fields such as electronics and materials science.
Mechanism of Action
The mechanism of action of (1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide include other diazabicyclo nonane derivatives and sulfonamide-containing molecules. Examples include:
- Diazabicyclo[3.2.2]nonane derivatives with different substituents.
- Sulfonamide compounds with varying alkyl or aryl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-13(2)20-9-5-6-16(20)17(22)21-11-14-7-8-15(21)12-19(10-14)25(23,24)18(3)4/h5-6,9,13-15H,7-8,10-12H2,1-4H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAULOXZTUNGBV-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=CC=C1C(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.